

detailed experimental protocol for 5-Bromopyrimidine-2-carbonitrile synthesis

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Compound of Interest

Compound Name: 5-Bromopyrimidine-2-carbonitrile

Cat. No.: B1268970

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< Detailed Experimental Protocol for the Synthesis of **5-Bromopyrimidine-2-carbonitrile**

Introduction

5-Bromopyrimidine-2-carbonitrile is a pivotal intermediate in the synthesis of a diverse array of pharmaceuticals and agrochemicals.^{[1][2][3][4]} Its structure, featuring a pyrimidine ring substituted with a bromine atom and a nitrile group, offers two reactive sites for further chemical modification.^{[5][6]} This application note provides a comprehensive, step-by-step protocol for the synthesis of **5-Bromopyrimidine-2-carbonitrile**, grounded in established chemical principles and supported by authoritative references. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

Property	Value
CAS Number	38275-57-9
Molecular Formula	C5H2BrN3
Molecular Weight	183.99 g/mol
Appearance	White to light yellow solid/crystalline powder
Melting Point	115-121°C
Boiling Point	317.7 °C at 760 mmHg (Predicted)
Density	1.86 g/cm ³ (Predicted)
Solubility	Slightly soluble in water

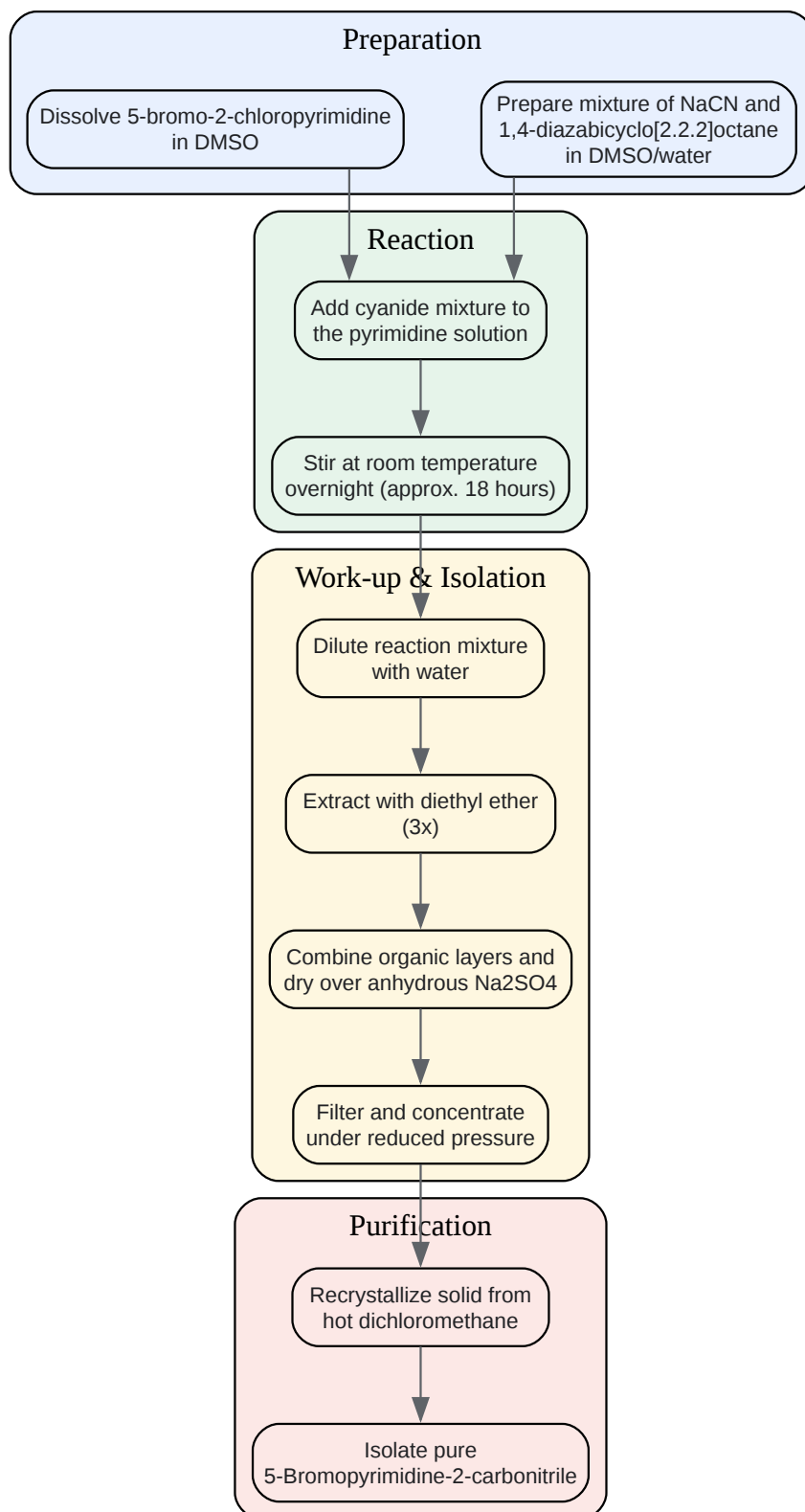
(Source: ChemBK[7], LookChem[3], Sigma-Aldrich[8])

Synthetic Strategy: Nucleophilic Aromatic Substitution

The most prevalent and efficient method for the synthesis of **5-Bromopyrimidine-2-carbonitrile** is through a nucleophilic aromatic substitution (S_NAr) reaction. This approach involves the displacement of a suitable leaving group, typically a halide, from the pyrimidine ring by a cyanide nucleophile. While other methods like the Sandmeyer reaction exist for the introduction of a nitrile group onto an aromatic ring, the direct substitution on a pre-functionalized pyrimidine is often more straightforward for this specific target molecule.[9][10][11][12]

The chosen protocol for this guide utilizes 5-bromo-2-chloropyrimidine as the starting material and sodium cyanide as the cyanide source. The reaction is facilitated by a polar aprotic solvent, dimethyl sulfoxide (DMSO), which effectively solvates the cation of the cyanide salt, thereby enhancing the nucleophilicity of the cyanide anion.

Experimental Workflow Diagram



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Caption: A flowchart illustrating the key stages in the synthesis of **5-Bromopyrimidine-2-carbonitrile**.

Detailed Experimental Protocol

This protocol is adapted from a general procedure found in reliable chemical literature.[\[1\]](#)

Materials and Reagents:

Reagent	CAS No.	Molecular Weight	Amount	Moles (mmol)
5-Bromo-2-chloropyrimidine	3436-96-8	193.43	10.0 g	51.7
Sodium Cyanide (NaCN)	143-33-9	49.01	2.59 g	52.8
1,4-Diazabicyclo[2.2.2]octane	280-57-9	112.17	1.2 g	10.7
Dimethyl Sulfoxide (DMSO)	67-68-5	78.13	40 mL	-
Deionized Water	7732-18-5	18.02	As needed	-
Diethyl Ether	60-29-7	74.12	450 mL	-
Anhydrous Sodium Sulfate	7757-82-6	142.04	As needed	-
Dichloromethane	75-09-2	84.93	As needed	-

Procedure:

- Preparation of the Pyrimidine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (51.7 mmol) of 5-bromo-2-chloropyrimidine in 26 mL of dimethyl sulfoxide (DMSO).[\[1\]](#)

- Preparation of the Cyanide Solution: In a separate beaker, prepare a mixture of 2.59 g (52.8 mmol) of sodium cyanide and 1.2 g (10.7 mmol) of 1,4-diazabicyclo[2.2.2]octane in 14 mL of DMSO and 28 mL of deionized water.[\[1\]](#)
- Reaction Initiation: Carefully add the cyanide solution to the pyrimidine solution.
- Reaction Progression: Stir the resulting mixture at room temperature for approximately 18 hours.[\[1\]](#) The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Extraction:
 - Upon completion, dilute the reaction mixture with 130 mL of deionized water.[\[1\]](#)
 - Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).[\[1\]](#)
 - Combine the organic layers and dry over anhydrous sodium sulfate.[\[1\]](#)
- Isolation of Crude Product: Filter the dried organic solution and concentrate under reduced pressure using a rotary evaporator to yield a solid.[\[1\]](#)
- Purification:
 - Purify the resulting solid by recrystallization from hot dichloromethane to obtain the final product as a light yellow solid.[\[1\]](#)
 - The expected yield is approximately 9.4 g (99%).[\[1\]](#)

Characterization:

The identity and purity of the synthesized **5-Bromopyrimidine-2-carbonitrile** can be confirmed by standard analytical techniques such as:

- ^1H NMR (400 MHz, CDCl_3): δ 8.84 (s, 2H).[\[1\]](#)
- Mass Spectrometry: To confirm the molecular weight (183.99 g/mol).[\[3\]](#)[\[8\]](#)[\[13\]](#)
- Melting Point Analysis: To compare with the literature value (115-121°C).[\[13\]](#)

Safety Precautions and Waste Disposal

Extreme caution must be exercised when working with cyanides due to their high toxicity.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended) when handling cyanide compounds.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Ventilation: All manipulations involving solid cyanides or cyanide solutions must be performed in a certified chemical fume hood.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Emergency Procedures:
 - Ensure that an emergency safety shower and eyewash station are readily accessible.[\[15\]](#)[\[17\]](#)
 - In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[\[14\]](#)[\[16\]](#)
 - For eye contact, flush with water for at least 15 minutes.[\[14\]](#)[\[16\]](#)
 - In case of inhalation, move to fresh air immediately.[\[14\]](#)[\[16\]](#)
 - Seek immediate medical attention for any exposure.[\[14\]](#)[\[16\]](#)
- Waste Disposal: All cyanide-contaminated waste, including glassware, pipette tips, and solutions, must be collected and disposed of as hazardous waste according to institutional and local regulations.[\[15\]](#)[\[16\]](#) Do not mix cyanide waste with acids, as this will generate highly toxic hydrogen cyanide gas.[\[14\]](#)

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of **5-Bromopyrimidine-2-carbonitrile**. By adhering to the outlined procedures and safety precautions, researchers can confidently produce this valuable intermediate for their synthetic endeavors in pharmaceutical and agrochemical development. The provided references offer further reading and a deeper understanding of the underlying chemical principles.

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